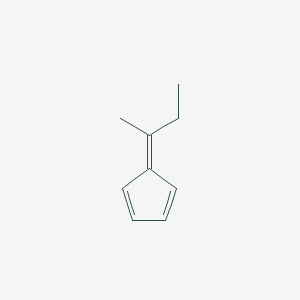

6-Methyl-6-ethylfulvene

Description

Historical Development of Fulvene (B1219640) Chemistry and Research Paradigms

The journey of fulvene chemistry began in 1900 with the pioneering work of Thiele, who first synthesized pentafulvenes through the condensation of cyclopentadiene (B3395910) with aldehydes and ketones. beilstein-journals.orgd-nb.info This discovery opened the door to a new class of cyclic, cross-conjugated molecules that captivated researchers due to their unique reactivity stemming from the exocyclic double bond. beilstein-journals.orgd-nb.info Historically, research on fulvenes was driven by an interest in their unusual electronic properties and their propensity to undergo various highly selective cycloaddition reactions, making them valuable intermediates in the synthesis of complex polycyclic structures. beilstein-journals.orgd-nb.info

Over the years, the synthetic methodologies for preparing fulvenes have evolved. Thiele's original method, while groundbreaking, often resulted in low yields and significant amounts of resinous byproducts. nih.gov This led to the development of alternative synthetic routes to improve efficiency and accessibility to a wider range of fulvene derivatives. nih.gov The reactivity of fulvenes is characterized by their thermal instability, sensitivity to oxygen, and photosensitivity. beilstein-journals.orgd-nb.info They are known to react with both nucleophiles and electrophiles and can undergo acid- and cation-catalyzed polymerizations. beilstein-journals.orgd-nb.info A significant, and often undesired, reaction is their dimerization upon storage. beilstein-journals.org

Significance of Cross-Conjugated Olefins in Contemporary Organic Chemistry

Cross-conjugated olefins, a class to which fulvenes belong, are characterized by a unique arrangement of pi bonds where a conjugated system is branched. ethernet.edu.etwikipedia.org In these systems, three pi bonds are present, but only two interact through conjugation, with the third being excluded from this interaction. wikipedia.orgdalalinstitute.com This structural feature distinguishes them from linear polyenes, where double and single bonds alternate consecutively. ethernet.edu.etdalalinstitute.com

The significance of cross-conjugated olefins in modern organic chemistry is multifaceted. Their distinct electronic structure influences their reactivity and molecular electronic transitions. wikipedia.org This unique connectivity provides access to diverse chemical transformations and the synthesis of complex molecular architectures. beilstein-journals.orgd-nb.info Fulvenes, as a prominent example of cross-conjugated systems, are particularly valued for their versatility in cycloaddition reactions, where they can act as 2π, 4π, or even 6π components. beilstein-journals.orgd-nb.info This reactivity has been extensively exploited in the synthesis of natural products and has found applications in materials science and dynamic combinatorial chemistry. beilstein-journals.orgd-nb.info

Positioning of 6-Methyl-6-ethylfulvene within the Broader Fulvene Family and Research Landscape

This compound is a member of the 6,6-disubstituted pentafulvene subclass. The substituents at the C6 position of the fulvene core play a crucial role in determining the molecule's stability and reactivity. In the case of this compound, the two alkyl groups (methyl and ethyl) influence the electronic properties of the fulvene system. The reactivity of 6,6-disubstituted fulvenes can be dependent on the nature of these substituents. calstate.edu

Research into 6,6-disubstituted fulvenes has explored their utility in various synthetic applications. For instance, their reactions with carbon nucleophiles have been investigated, leading to the formation of spiro[2.4]hepta-4,6-dienes. calstate.edu The synthesis of such substituted fulvenes has been a subject of considerable research, with methods being developed to achieve their preparation in pure form, which can be challenging due to their volatility. nih.gov

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H12 |

| Molar Mass | 120.19 g/mol |

| Density | 0.878 g/cm³ |

| InChIKey | HRYYXFYLNRICQD-UHFFFAOYSA-N |

| SMILES | CCC(C)=C1C=CC=C1 |

Data sourced from public chemical databases. stenutz.eunih.gov

Overview of Advanced Research Avenues for Substituted Fulvenes

The unique reactivity and electronic properties of substituted fulvenes have paved the way for their exploration in several advanced research areas. beilstein-journals.org These applications often leverage the tunable nature of the fulvene core, where substituents can be modified to achieve desired properties. nih.govresearchgate.net

One of the most promising areas is materials science . The ability of fulvene derivatives to participate in cycloaddition reactions has been utilized in the development of new polymers and dynamic materials like dynamers and hydrogels. beilstein-journals.orgontosight.ai Dibenzofulvene derivatives, for example, are being investigated for their potential in photovoltaic and organic electronics applications, including dye-sensitized solar cells (DSSCs), perovskite solar cells (PSCs), and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com

In the realm of medicinal chemistry , the bioactivity of fulvene derivatives is an area of growing interest. ontosight.ai Their ability to form complex polycyclic scaffolds makes them attractive building blocks for the synthesis of natural products and other biologically active molecules. dergipark.org.tr For instance, certain isoxazoline (B3343090) derivatives of fulvenes have been synthesized and are being explored for their potential anticancer activities. dergipark.org.tr

Furthermore, substituted fulvenes are crucial in organometallic chemistry , where they serve as versatile ligands for various metal centers, leading to the formation of complexes with potential catalytic and material applications. nih.gov The development of enantioselective synthesis methods for chiral 6,6-disubstituted pentafulvenes has expanded the toolbox for creating stereochemically defined cyclopentadiene derivatives, which are valuable in asymmetric catalysis. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

3141-02-4 |

|---|---|

Molecular Formula |

C9H12 |

Molecular Weight |

120.19 g/mol |

IUPAC Name |

5-butan-2-ylidenecyclopenta-1,3-diene |

InChI |

InChI=1S/C9H12/c1-3-8(2)9-6-4-5-7-9/h4-7H,3H2,1-2H3 |

InChI Key |

HRYYXFYLNRICQD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C1C=CC=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyl 6 Ethylfulvene and Its Analogs

Advanced Strategies for Carbon-Carbon Bond Formation in Fulvene (B1219640) Synthesisnih.gov

The synthesis of fulvenes, including 6-methyl-6-ethylfulvene, is fundamentally a challenge in carbon-carbon bond formation. The most prevalent strategy involves the condensation of a ketone with cyclopentadiene (B3395910). beilstein-journals.orgnih.gov This approach directly constructs the key exocyclic double bond that defines the fulvene structure. Historically, this was accomplished using strong bases like alkoxides in what is known as the Thiele procedure. nih.gov However, this method often suffers from low yields and the formation of resinous byproducts, which prompted the development of more advanced and refined strategies. nih.gov Modern approaches focus on catalytic systems that offer higher yields, milder reaction conditions, and greater chemoselectivity, minimizing undesirable side reactions such as self-condensation of the ketone starting material. nih.gov

Optimized Condensation Reactions with Cyclopentadiene Precursorsnih.gov

The condensation reaction between methyl ethyl ketone and cyclopentadiene remains the most direct route to this compound. Optimization of this reaction has been a key focus of synthetic research. The classic Thiele synthesis, which utilizes sodium alkoxide, often results in low yields. nih.gov A significant improvement was the Stone and Little procedure, which employed stoichiometric amounts of pyrrolidine (B122466) in methanol (B129727). nih.gov

Further refinement has led to highly efficient, environmentally friendly protocols that use only catalytic amounts of a secondary amine, such as pyrrolidine. nih.gov These newer methods not only provide high yields of low molecular-weight fulvenes like this compound but also simplify product isolation, as they avoid the use of excess reagents and minimize the formation of dicyclopentadiene. nih.gov

Catalytic Approaches in this compound Synthesisnih.gov

Catalysis is central to the modern synthesis of this compound. Secondary amines, particularly pyrrolidine, have proven to be exceptional catalysts for the condensation of ketones with cyclopentadiene. nih.gov These organocatalysts operate by activating the ketone towards nucleophilic attack by the cyclopentadienide (B1229720) anion. The use of catalytic quantities (e.g., 10–20 mol%) represents a significant advancement over older, stoichiometric methods, aligning with the principles of green chemistry by reducing waste and improving atom economy. nih.gov

The efficiency of the catalytic synthesis of fulvenes is highly dependent on the specific components of the reaction system. Key factors include the choice of catalyst, solvent, and the presence of additives.

Catalyst and Co-Base: While a base like triethylamine (B128534) alone is insufficient to catalyze the reaction, the addition of just 10 mol% of pyrrolidine initiates the formation of the fulvene. nih.gov Using excess pyrrolidine, however, can be detrimental as it may prevent the crystallization of solid fulvene products. nih.gov

Additives: The inclusion of molecular sieves can dramatically accelerate the reaction rate. In one study, the reaction conversion increased from 15% to 47% after one hour upon the addition of molecular sieves. nih.gov

Solvent: The reaction medium plays a critical role. Studies have shown that rapid fulvene synthesis can be achieved in anhydrous acetonitrile (B52724) using a pyrrolidinium/pyrrolidine buffer system. nih.govacs.org The presence of water has been found to have a negative impact on both the rate and the yield of the reaction. acs.org However, other efficient protocols have been developed using a methanol-water solvent system. nih.gov

The following table summarizes the yields for the synthesis of various 6,6-dialkylfulvenes using an optimized catalytic method, demonstrating the system's high efficiency.

| Entry | Ketone | Fulvene Product | Yield (%) |

| 1 | Acetone | 6,6-Dimethylfulvene (B1295306) | 94 |

| 2 | Cyclopentanone | 6,6-Spirocyclopentylfulvene | 98 |

| 3 | Cyclohexanone | 6,6-Spirocyclohexylfulvene | 99 |

| 4 | 2-Hexanone | 6-Butyl-6-methylfulvene | 92 |

| Data derived from an efficient, environmentally friendly synthesis method using catalytic pyrrolidine. nih.gov |

The catalytic role of pyrrolidine in fulvene synthesis is well-understood and proceeds through a defined mechanistic pathway.

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine catalyst (pyrrolidine) on the carbonyl carbon of methyl ethyl ketone. Subsequent dehydration forms a highly electrophilic iminium ion intermediate. nih.gov

Deprotonation: Concurrently, a base in the reaction mixture (either pyrrolidine itself or a co-base like triethylamine) deprotonates cyclopentadiene to form the nucleophilic cyclopentadienide anion. nih.gov

Nucleophilic Attack: The cyclopentadienide anion attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond. nih.gov

Catalyst Regeneration: The final step is an elimination reaction where the pyrrolidine catalyst is expelled and a proton is removed from the cyclopentadienyl (B1206354) ring, forming the exocyclic double bond of the fulvene and regenerating the catalyst for the next cycle. nih.gov

Kinetic studies, including Hammett correlations, support a rate-determining step that involves the formation of a positively charged species, consistent with the iminium ion intermediate. nih.gov

Organometallic Reagent Applications in Substituted Fulvene Constructionnih.gov

While the condensation pathway is dominant for synthesizing this compound, organometallic reagents play a significant role in the synthesis of other fulvene analogs and in the subsequent modification of fulvenes.

One notable method is the Hafner synthesis, which involves the reaction of organolithium reagents with 6-(dimethylamino)fulvene (B184533) to produce 6-monosubstituted fulvenes. nih.gov However, this method is not well-suited for the preparation of 6,6-dialkylfulvenes. nih.gov Another route that uses organometallic intermediates is the alkylation of sodium cyclopentadienide followed by elimination, though this is also less practical for 6,6-disubstituted targets. nih.gov

Organolithium reagents are more commonly used to modify a pre-existing fulvene core. For instance, the carbolithiation of a 6-arylfulvene with an aryllithium species adds the organometallic reagent across the exocyclic double bond. This creates a new, highly substituted lithium cyclopentadienide, which is a versatile intermediate for transmetalation reactions with other metals, such as titanium, to form substituted titanocene (B72419) complexes.

Exploration of Chemo-, Regio-, and Stereoselective Synthetic Pathwaysacs.org

Selectivity is a crucial consideration in the synthesis of fulvenes and their more complex analogs.

Chemoselectivity: The primary challenge in fulvene synthesis is ensuring the desired condensation reaction occurs in preference to potential side reactions. For simple saturated ketones like methyl ethyl ketone, the main side reaction is aldol (B89426) self-condensation. Optimized catalytic conditions effectively minimize this pathway. nih.gov When synthesizing fulvene analogs from α,β-unsaturated ketones, the chemoselectivity is more complex, with potential competing pathways including Diels-Alder reactions and Michael additions of the cyclopentadienide anion. nih.gov

Regioselectivity: For an unsymmetrical ketone like methyl ethyl ketone, there is a theoretical possibility of reaction at either the methyl or methylene (B1212753) α-position. However, the accepted pyrrolidine-catalyzed mechanism proceeds through an iminium ion, which is then attacked by the cyclopentadienide nucleophile. This pathway leads directly to the formation of the C6-disubstituted product without ambiguity, thus the reaction is highly regioselective. Studies on the condensation of benzaldehyde (B42025) with methyl ethyl ketone under different catalytic conditions (acid vs. base) have shown the formation of different constitutional isomers, highlighting the importance of reaction control. mdma.ch

Stereoselectivity: The target molecule, this compound, is achiral, meaning it does not have stereoisomers. Therefore, stereoselectivity is not a factor in its direct synthesis. However, in the broader context of fulvene chemistry, stereoselectivity is paramount, particularly in cycloaddition reactions where the fulvene core is used as a scaffold to build complex, three-dimensional chiral molecules. beilstein-journals.orgnih.gov

Precursor Design and Functionalization for this compound Derivatization

The synthesis of fulvenes fundamentally relies on the condensation of cyclopentadiene with aldehydes or ketones. nih.gov For this compound specifically, the logical precursors are cyclopentadiene and butan-2-one. However, the design of precursors becomes more intricate when aiming for functionalized derivatives, which serve as versatile intermediates in organic synthesis.

A key strategy involves using carbonyl compounds that already contain a desired functional group, which is then carried into the final fulvene structure. Research has demonstrated the preparation of functionalized fulvenes from carbonyl compounds bearing diverse groups like methylthio or arylthio moieties. nih.gov This approach allows for the direct incorporation of functionality.

The following table outlines examples of precursors and the resulting fulvene derivatives, illustrating the scope of this synthetic approach.

| Carbonyl Precursor | Resulting Fulvene Derivative | Synthetic Strategy | Reference |

|---|---|---|---|

| Butan-2-one | This compound | Direct condensation with cyclopentadiene. | nih.gov |

| 4-Hydroxy-2-butanone | 6-(2-Hydroxyethyl)-6-methylfulvene | Condensation to form an intermediate for further derivatization. | nih.gov |

| 3-(Methylthio)propanal | 6-[2-(Methylthio)ethyl]fulvene | Direct condensation to incorporate a thioether group. | nih.gov |

| trans-Crotonaldehyde | 6-[1-Propenyl]fulvene | Direct condensation to form a conjugated system. | researchgate.net |

Isolation and Purification Techniques for Volatile Fulvene Derivatives in Academic Research

A significant challenge in the synthesis of low molecular-weight fulvenes, such as 6-methylfulvene and 6-ethylfulvene, is their volatility. This property makes their isolation in pure form exceptionally difficult, particularly the separation from chromatography solvents without incurring significant product loss. nih.gov In some early reported methods using basic ion exchange resins, the volatile fulvenes could not be isolated from the reaction mixtures at all; their formation was merely inferred from UV absorption data. nih.gov

Traditional purification involving aqueous work-ups and column chromatography is often problematic for these sensitive and volatile compounds. nih.gov The use of excess cyclopentadiene in some synthetic routes can also lead to the formation of dicyclopentadiene, which further complicates the purification process. nih.gov

Modern synthetic protocols have been developed to circumvent these issues by designing reactions that yield clean products, simplifying the isolation process. An efficient catalytic method allows for the isolation of volatile fulvenes through a procedure that consists only of vacuum-filtration of the crude mixture followed by solvent evaporation. nih.gov This approach completely avoids chromatography and extensive work-ups, enabling the preparation and isolation of compounds like 6-methyl- and 6-ethylfulvene in high yields. nih.gov

While specific to fulvenes, the challenge of isolating volatile compounds is a general one in academic research. Techniques such as Simultaneous Distillation Extraction (SDE) and Headspace-Solid Phase Microextraction (HS-SPME) are employed for the extraction and analysis of various volatile organic compounds. nih.gov SDE is effective for extracting higher concentrations of volatile compounds from a sample matrix, while HS-SPME is a solvent-free technique suitable for absorbing volatile analytes from the headspace above a sample. nih.gov Though not routinely applied for synthetic work-up, these techniques underscore the specialized methods available for handling volatile substances.

The table below summarizes the challenges and solutions associated with purifying volatile fulvenes.

| Technique | Applicability to Volatile Fulvenes | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Column Chromatography | Challenging | Effective for non-volatile compounds. | Significant product loss due to co-evaporation with solvent; potential for decomposition. | nih.gov |

| Aqueous Work-up | Problematic | Removes water-soluble impurities. | Not suitable for water-sensitive compounds; can be complex for volatile products. | nih.gov |

| Filtration & Solvent Evaporation | Highly Effective (with clean reactions) | Simple, fast, avoids chromatography, high recovery. | Requires a very clean reaction with minimal byproducts. | nih.gov |

| Simultaneous Distillation Extraction (SDE) | Analytical / Specialized Extraction | Efficiently extracts volatile compounds from complex matrices. | Primarily an extraction/analytical technique, not for routine synthetic purification. | nih.gov |

Comparison of Modern Synthetic Routes to Traditional Methods for this compound

The synthesis of fulvenes dates back to Thiele's first preparation in 1900, which involved the condensation of aldehydes and ketones with cyclopentadiene. nih.gov Over the decades, this fundamental reaction has been modified, leading to several established "traditional" methods and, more recently, to highly efficient modern catalytic variants.

Traditional Methods: The most widely adopted traditional route is the Stone and Little procedure, which utilizes a stoichiometric excess of pyrrolidine as a base in methanol solvent. nih.gov This method has been cited over 275 times and is considered a go-to procedure for many fulvene syntheses. nih.gov However, it suffers from significant drawbacks, including the need for at least 1.5 equivalents of the highly toxic and malodorous pyrrolidine and an excess of cyclopentadiene. nih.gov Another established route is Hafner's two-step synthesis, which is often the method of choice for 6-monosubstituted fulvenes when the Stone and Little procedure proves unsatisfactory, particularly with low molecular-weight aldehydes. nih.gov

Modern Catalytic Method: Recent advancements have produced a catalytic variant that addresses the limitations of traditional methods. This modern approach uses only a catalytic amount (e.g., 10 mol%) of pyrrolidine, often in the presence of a co-catalyst like triethylamine and with molecular sieves to drive the reaction. nih.gov This method significantly accelerates the reaction, achieving quantitative conversion overnight at room temperature. nih.gov The primary advantages are the drastic reduction in the amount of toxic pyrrolidine required and an exceptionally simple work-up, leading to high isolated yields of pure product without the need for chromatography. nih.gov

The following table provides a direct comparison of these synthetic routes.

| Feature | Stone and Little Procedure (Traditional) | Hafner's Synthesis (Traditional) | Modern Catalytic Method |

|---|---|---|---|

| Key Reagents | Excess cyclopentadiene, excess pyrrolidine (>1.5 eq.), methanol | 6-Dimethylaminofulvene, alkyl/aryl lithium reagents | Cyclopentadiene, ketone/aldehyde, catalytic pyrrolidine (10 mol%), NEt₃, molecular sieves |

| Conditions | Varies, often room temperature | Two-step process | Room temperature, overnight |

| Advantages | Widely applicable for many aldehydes and ketones. | Effective for 6-monosubstituted fulvenes where other methods fail. | High (quantitative) yield, uses minimal toxic base, simple non-chromatographic work-up, fast reaction. |

| Limitations | Requires large excess of toxic pyrrolidine; purification can be difficult; unsatisfactory for low MW aldehydes. nih.gov | Less suited for 6,6-dialkylfulvenes; multi-step process. nih.gov | Optimized for specific catalytic conditions. |

| Reference | nih.gov | nih.gov | nih.gov |

Electronic Structure and Advanced Theoretical Investigations of 6 Methyl 6 Ethylfulvene

Computational Modeling of Spectroscopic Signatures for Elucidating Electronic Properties

Computational modeling serves as a powerful tool for interpreting experimental spectroscopic data and providing profound insights into the electronic structure of molecules. arxiv.org For complex systems like 6-Methyl-6-ethylfulvene, theoretical calculations are essential for assigning spectral features to specific electronic transitions and understanding the nature of excited states. stanford.edu Methods such as Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption peaks observed in UV-Vis spectra. cam.ac.uknih.gov

Due to the limited availability of specific computational studies on this compound, this section will draw upon detailed research conducted on the closely related analogue, 6,6-dimethylfulvene (B1295306). The structural and electronic similarities between these 6,6-dialkylfulvenes make 6,6-dimethylfulvene an excellent representative model for illustrating the application and outcomes of such theoretical investigations.

Detailed Research Findings

Recent advanced research has combined experimental ultraviolet (UV) and vacuum ultraviolet (VUV) photoabsorption spectroscopy of 6,6-dimethylfulvene with high-level computational methods, including configuration interaction and density functional theory. nih.govresearchgate.net This combined approach allows for a comprehensive analysis of the singlet excited states and the vibrational fine structure that accompanies the electronic transitions. nih.govau.dk

The experimental UV-Vis spectrum of 6,6-dimethylfulvene in acetonitrile (B52724) shows two distinct absorption maxima. Computational analyses are crucial to assign these bands to specific electronic transitions. For instance, calculations on the parent compound, fulvene (B1219640), have shown that the vibrational structure of its lowest excited state (¹B₂) is well-reproduced by theoretical values. nih.govresearchgate.net Similar analyses for 6,6-dimethylfulvene help to deconvolute its more complex spectrum. st-andrews.ac.uk

Computational deconvolution of the experimental spectrum for 6,6-dimethylfulvene has revealed underlying vibrational progressions. st-andrews.ac.uk Analysis of the band between 4.5 and 5.5 eV identified a separation of the three main vibrational peaks of approximately 1202 cm⁻¹. st-andrews.ac.uk Such findings are critical as they reflect the vibrational modes that are coupled to the electronic transition, providing information about the geometry of the molecule in its excited state.

The tables below summarize key data from the computational and experimental analysis of 6,6-dimethylfulvene, which serves as a proxy for understanding the spectroscopic signatures of this compound.

| Parameter | Value | Unit |

|---|---|---|

| Absorption Maximum 1 | 4.509 | eV |

| Absorption Maximum 2 | 3.942 | eV |

| Vibrational Peak Separation (Deconvoluted) | 1202 ± 24 | cm⁻¹ |

| Ionic State | Energy Type | Computational Method | Calculated Value (eV) |

|---|---|---|---|

| X²A₂ | Adiabatic | CAM-B3LYP | ~7.8 |

| X²A₂ | Vertical | CAM-B3LYP | ~7.9 |

| A²B₁ | Adiabatic | CAM-B3LYP | ~9.0 |

| A²B₁ | Vertical | CAM-B3LYP | ~9.2 |

Note: Data presented is for the analogue compound 6,6-dimethylfulvene as reported in theoretical and experimental studies. au.dkst-andrews.ac.uk These values illustrate the type of data obtained from computational modeling of spectroscopic signatures.

By simulating the spectra, researchers can predict the influence of different substituents on the electronic properties. For this compound, it is expected that the ethyl group, being slightly more electron-donating than a methyl group, would induce minor shifts in the absorption maxima compared to the dimethyl analogue, a hypothesis that can be precisely tested through TD-DFT calculations. This predictive power is a key advantage of using computational modeling to probe the electronic structure and properties of novel compounds. arxiv.org

Reactivity Profiles and Mechanistic Studies of 6 Methyl 6 Ethylfulvene

Cycloaddition Reactions Involving 6-Methyl-6-ethylfulvene

Fulvenes are a versatile class of compounds known for their diverse reactivity in cycloaddition reactions. nih.gov The cross-conjugated π-system allows them to participate as either a 2π, 4π, or 6π component. For this compound, the cyclopentadienyl (B1206354) ring typically acts as the diene or a larger π-system, engaging with various dienophiles and other reactants.

Diels-Alder Reactivity and Regioselectivity

The Diels-Alder reaction, a [4+2] cycloaddition, is a hallmark of conjugated dienes, and fulvenes readily participate in such transformations. wikipedia.org In this context, the five-membered ring of this compound serves as the 4π-electron diene component, reacting with a 2π-electron dienophile to form a substituted cyclohexene (B86901) derivative. wikipedia.org The reaction rate and selectivity are influenced by the electronic nature of the substituents on both the fulvene (B1219640) and the dienophile. masterorganicchemistry.com

The presence of electron-donating alkyl groups (methyl and ethyl) at the C-6 position of this compound slightly increases the electron density of the diene system, generally accelerating reactions with electron-deficient dienophiles. masterorganicchemistry.com Diels-Alder reactions of fulvenes often yield both endo and exo adducts, with the endo product frequently favored due to favorable secondary orbital interactions in the transition state. tubitak.gov.tr

Table 1: Expected Diels-Alder Reactivity of this compound

| Dienophile Type | Expected Reactivity | Predominant Isomer (Predicted) |

|---|---|---|

| Electron-deficient (e.g., Maleic anhydride) | Favorable, accelerated rate | endo |

Regioselectivity becomes a key consideration when unsymmetrical dienophiles are used. The substitution pattern on the resulting bicyclic adduct is governed by the electronic and steric influences of the methyl and ethyl groups at the exocyclic position.

[6+n] Cycloadditions and Dipolar Cycloaddition Pathways

Fulvenes are well-documented to participate in higher-order cycloadditions, where the entire 6π-electron system is involved. researchgate.net These reactions provide efficient routes to polycyclic systems.

[6+2] Cycloadditions: These reactions are known to occur between fulvenes and various 2π systems, such as electron-rich enamines, leading to the formation of eight-membered rings or condensed bicyclic systems. nih.govrsc.org For instance, the reaction of a related fulvene, 6-(chloromethyl)-6-methylfulvene, with an enamine proceeds via a dipolar [6+2] cycloaddition pathway. nih.gov This suggests that this compound would likely undergo similar transformations with appropriate reaction partners.

[6+4] Cycloadditions: The reaction of a fulvene as a 6π component with a 4π diene is also a known process. researchgate.net This symmetry-allowed thermal reaction can construct ten-membered ring systems. The regioselectivity in these reactions is dictated by the frontier molecular orbitals (FMOs), with the LUMO of the fulvene having a large coefficient on the exocyclic C-6 carbon, making it susceptible to attack by electron-rich species. researchgate.net

Dipolar cycloadditions represent another significant reaction pathway. The polarizable exocyclic double bond allows fulvenes to react with dipoles. Resonance structures impart a degree of zwitterionic character, with a negative charge on the cyclopentadienyl ring and a positive charge at the exocyclic carbon (C-6), making the ring nucleophilic and C-6 electrophilic. nih.gov This polarity facilitates reactions with various dipolar species.

Intramolecular and Intermolecular Cycloaddition Mechanisms

The mechanisms of fulvene cycloadditions can be either concerted or stepwise.

Intermolecular Cycloadditions: The standard Diels-Alder reaction is typically a concerted, pericyclic process. wikipedia.org However, some intermolecular [6+2] cycloadditions, particularly with polar partners like enamines, have been shown to proceed through a stepwise mechanism involving a zwitterionic intermediate. nih.gov

Intramolecular Cycloadditions: In cases where a dienophile is tethered to the fulvene core, intramolecular cycloadditions can occur. Computational studies on related systems have shown that intramolecular [6+2] cycloadditions can proceed through a concerted, though highly asynchronous, transition state. Such reactions are synthetically valuable for constructing complex polycyclic frameworks like triquinanes.

Nucleophilic and Electrophilic Reactivity at the Exocyclic Double Bond

The exocyclic double bond (C5=C6) is a key center of reactivity in this compound due to its high polarizability. nih.gov This polarization results from the ability of the five-membered ring to accommodate a negative charge, thereby gaining 6π-Hückel aromatic character, which leaves the exocyclic C-6 carbon electron-deficient and susceptible to attack. nih.gov

Nucleophilic Addition Mechanisms at C-6

Nucleophilic attack at the C-6 position is a characteristic reaction of fulvenes. nih.gov This mode of reactivity is driven by the formation of a stable cyclopentadienyl anion intermediate.

The general mechanism involves the addition of a nucleophile to the electrophilic C-6 carbon. This breaks the exocyclic π-bond, and the electron pair moves into the five-membered ring, generating an aromatic cyclopentadienyl anion. This intermediate can then be trapped by an electrophile (often a proton from the solvent or workup) to yield the final product. A wide range of nucleophiles, including organometallic reagents (Grignard, organolithium), alkoxides, and enamines, have been shown to add to C-6 in various fulvene systems. nih.gov For example, the reaction of alkoxides with 6-(chloromethyl)-6-methylfulvene initiates by attacking the exocyclic double bond. nih.gov

Table 2: Predicted Nucleophilic Addition Reactions at C-6 of this compound

| Nucleophile | Intermediate | Expected Product Type |

|---|---|---|

| Organolithium (R-Li) | Cyclopentadienyl anion | C-6 alkylated cyclopentadiene (B3395910) derivative |

| Alkoxide (RO⁻) | Cyclopentadienyl anion | Alkoxy-substituted cyclopentadiene derivative |

Electrophilic Attack Patterns and Associated Reaction Pathways

While nucleophilic attack at C-6 is common, fulvenes can also react with electrophiles. Due to the resonance stabilization that places partial negative charge on the ring carbons, electrophilic attack occurs preferentially on the cyclopentadienyl ring rather than at the exocyclic double bond. nih.gov The positions C-1 and C-4 are typically the most nucleophilic and are the common sites of electrophilic substitution or addition. The initial adduct can then undergo further reactions depending on the specific electrophile and reaction conditions. This reactivity pattern has been studied to a lesser extent compared to nucleophilic additions and cycloadditions. nih.gov

Rearrangement Reactions and Isomerization Processes

Fulvenes, including this compound, are known to undergo a variety of rearrangement and isomerization reactions, driven by thermal, photochemical, or catalytic conditions. These processes are often influenced by the substitution pattern on the exocyclic double bond and the cyclopentadienyl ring, leading to a diverse array of isomeric products.

One common isomerization process observed in fulvene derivatives is the acid-catalyzed migration of the exocyclic double bond. For instance, in a related system, an acid-catalyzed double bond isomerization was observed during the chromatographic purification of a fulvene derivative on silica (B1680970) gel. libretexts.org This suggests that this compound could potentially isomerize to other cyclopentadiene derivatives under acidic conditions, although specific studies on this compound are not prevalent.

Photochemical isomerization is another significant reaction pathway for fulvenes. nih.gov Irradiation of substituted fulvenes can lead to E/Z isomerization around the exocyclic double bond, as well as more complex skeletal rearrangements. The quantum yields of these photoisomerizations are highly dependent on the nature of the substituents. nih.gov While direct studies on the photoisomerization of this compound are limited, the general behavior of substituted fulvenes suggests it would be susceptible to such transformations.

Gold-catalyzed cycloisomerization reactions have also been employed to synthesize multisubstituted fulvenes. nih.gov These reactions proceed through intramolecular cyclization followed by rearrangement, indicating the propensity of the fulvene scaffold to undergo structural reorganization under catalytic conditions. nih.gov

The isomerization of fulvenes is also of theoretical interest in the context of aromaticity. The conversion of a non-aromatic fulvene to an aromatic cyclopentadienyl anion is a driving force for many of its reactions. The energy difference between fulvene and its aromatic isomer, benzene, is a measure of the isomerization stabilization energy. acs.org This inherent tendency to achieve aromaticity influences the mechanistic pathways of its rearrangement reactions.

Polymerization Studies and Oligomerization Pathways

Fulvenes are recognized for their propensity to undergo polymerization and oligomerization, primarily due to the reactivity of the exocyclic double bond. nih.gov These reactions can be initiated by various means, including acid, cations, anions, or free radicals, leading to polymers with different structures and properties.

Cationic Polymerization: Fulvenes are particularly susceptible to acid- and cation-catalyzed polymerizations. nih.govchem-station.com The mechanism involves the protonation or coordination of a Lewis acid to the exocyclic double bond of this compound, generating a stabilized cyclopentadienyl cation. This cation can then propagate by adding to another monomer unit. The presence of electron-donating alkyl groups (methyl and ethyl) at the 6-position enhances the nucleophilicity of the exocyclic double bond, making this compound a good candidate for cationic polymerization. researchgate.net

Anionic Polymerization: Anionic polymerization of fulvene derivatives has also been reported, particularly for benzofulvene. nih.gov This process typically involves initiators like organolithium compounds and proceeds via a living polymerization mechanism, allowing for the synthesis of well-defined polymers with narrow molecular weight distributions. nih.govyoutube.com For this compound, an anionic initiator would attack the exocyclic double bond, generating a cyclopentadienyl anion which would then propagate the polymerization.

Radical Polymerization: Free-radical polymerization is another potential pathway for fulvenes. nih.gov Initiators such as α,α′-azobis(isobutyronitrile) (AIBN) can be used to generate radicals that add to the exocyclic double bond of this compound, initiating a chain reaction.

Oligomerization: In addition to forming high molecular weight polymers, fulvenes can also undergo oligomerization. For instance, the oligomerization of phenylacetylene (B144264) has been shown to produce a coordinated 2,3,6-triphenylfulvene in the presence of a molybdenum complex. researchgate.net This suggests that under specific catalytic conditions, controlled oligomerization of this compound could be achieved.

The polymerization of fulvenes can result in different microstructures depending on the addition mode (e.g., 1,2- vs. 1,4-addition for the cyclopentadienyl ring), which is influenced by the polymerization conditions such as temperature and the nature of the initiator and solvent. nih.gov

Oxidative and Reductive Transformations of this compound

The reaction of 6,6-disubstituted fulvenes with singlet oxygen (¹O₂), generated photochemically, is a well-studied oxidative transformation. nih.gov This reaction typically proceeds via a [4+2] cycloaddition, where the fulvene acts as the diene, to yield an unstable endoperoxide. The subsequent rearrangement of this endoperoxide leads to a variety of oxygenated products.

A study on the closely related 6-methyl-6-vinylfulvene provides significant insight into the expected reactivity of this compound. nih.govacs.org Upon photooxygenation at low temperatures, 6,6-disubstituted fulvenes undergo a 1,4-addition of singlet oxygen to the cyclopentadiene ring to form an endoperoxide. nih.gov This intermediate is often unstable at room temperature and rearranges through postulated allene (B1206475) oxide-cyclopropanone intermediates. nih.gov

For 6-methyl-6-vinylfulvene, the product distribution from the rearrangement of the endoperoxide includes 2(3H)-oxepinones and functionalized cyclopentenones. nih.gov The formation of these products is rationalized by the intramolecular trapping of a cyclopropanone (B1606653) intermediate by the vinyl group. nih.gov In the case of this compound, while it lacks a vinyl group for intramolecular trapping, the rearrangement of the endoperoxide would still be expected to yield oxepinone derivatives, a common outcome for 6,6-dialkylfulvenes. nih.gov

The divergence of products in these reactions highlights the complex nature of the rearrangements following the initial photooxygenation. Factors such as the substitution pattern and the reaction conditions can influence the stability of the intermediates and the preferred rearrangement pathways.

Information specifically detailing the selective reduction of this compound is scarce in the scientific literature. However, the general reactivity of fulvenes suggests that the exocyclic double bond would be the primary site for reduction under various conditions.

Catalytic hydrogenation is a common method for the reduction of carbon-carbon double bonds. It is expected that this compound could be selectively reduced at the exocyclic double bond to yield 6-methyl-6-ethyl-1,3-cyclopentadiene using a suitable catalyst (e.g., palladium on carbon) under controlled conditions of hydrogen pressure and temperature. Further reduction of the cyclopentadiene ring would likely require more forcing conditions.

Chemical reduction methods could also be employed. For example, dissolving metal reductions (e.g., sodium in liquid ammonia) or hydride reagents might offer different selectivities. The choice of reducing agent would be crucial to avoid polymerization, which is a common side reaction for fulvenes. The specific methodologies for achieving high selectivity in the reduction of this compound would require experimental investigation.

Reactivity of Functionalized this compound Derivatives

The introduction of functional groups onto the this compound scaffold can significantly alter its reactivity, leading to diverse chemical transformations. Studies on closely related functionalized 6-methylfulvenes provide valuable insights into the expected behavior of these derivatives.

A prominent example is the high reactivity of 6-(chloromethyl)-6-methylfulvene. This compound exhibits multiple modes of reactivity towards nucleophiles and bases due to the presence of several electrophilic sites. nih.gov Nucleophiles can attack the exocyclic double bond (C-6), leading to the formation of spiro[2.4]heptadiene intermediates which can then ring-open to cyclopentadienyl anions. nih.gov Alternatively, the chloromethyl group is highly susceptible to SN2 reactions. nih.gov Furthermore, the protons on the chloromethyl group are acidic enough to be removed by a base, leading to an aldol-type condensation. nih.gov

Another illustrative example is the synthesis of 6-methyl-6-vinylfulvene from 6-(2-hydroxyethyl)-6-methylfulvene. nih.gov In this two-step process, the hydroxyl group is first converted to a mesylate, which is a good leaving group. Subsequent treatment with a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), leads to elimination to form the vinyl group in high yield. nih.gov This demonstrates how a functional group can be used as a handle to introduce further unsaturation into the molecule.

These examples underscore the versatility of functionalized fulvenes as synthetic intermediates. The interplay between the fulvene core and the appended functional groups allows for a rich and diverse chemistry.

The participation of adjacent or neighboring functional groups can have a profound effect on the rates and outcomes of chemical reactions, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. chem-station.comwikipedia.org In the context of functionalized this compound derivatives, a functional group positioned appropriately with respect to a reactive center can act as an internal nucleophile, leading to accelerated reaction rates and often retention of stereochemistry.

For instance, if a hydroxyl or amino group were present on the ethyl substituent of a this compound derivative, it could participate in substitution reactions at a nearby carbon. This participation would involve the formation of a cyclic intermediate, which would then be opened by an external nucleophile. libretexts.org

The π-electrons of the fulvene ring itself, or of an adjacent aromatic ring, can also act as a neighboring group. libretexts.orgwikipedia.org For example, in the solvolysis of substrates with a nearby phenyl group, the formation of a bridged "phenonium ion" intermediate is a classic example of NGP by a π-system. libretexts.org Similarly, the cyclopentadienyl ring of the fulvene could potentially participate in stabilizing a developing positive charge at an adjacent position.

In the case of the photooxygenation of 6-methyl-6-vinylfulvene, the intramolecular trapping of the cyclopropanone intermediate by the adjacent vinyl group is a clear example of adjacent functional group participation dictating the final product structure. nih.gov This type of intramolecular reaction is a powerful tool in synthesis for the construction of complex cyclic systems. The specific nature and outcome of such participation in derivatives of this compound would depend on the type of functional group and its proximity to the reaction center.

Competition Between Different Electrophilic Sites

In the reactivity of this compound, the competition between different electrophilic sites is a critical aspect that governs its reaction pathways and product distributions. The fulvene core presents multiple positions susceptible to electrophilic attack, primarily the exocyclic double bond (C6) and the cyclopentadienyl ring carbons (C1-C4). The substitution pattern at the C6 position, with a methyl and an ethyl group, influences the electronic distribution and steric accessibility of these sites, thereby dictating the regioselectivity of electrophilic additions.

The primary electrophilic sites in this compound are the C1/C4 and C2/C3 positions of the five-membered ring and the exocyclic C6 carbon. The polarization of the exocyclic double bond in fulvenes results in a partial negative charge on the ring and a partial positive charge on the exocyclic carbon (C6). This electronic characteristic generally directs nucleophilic attack to C6 and electrophilic attack to the cyclopentadienyl ring.

However, the substitution at C6 with alkyl groups, such as methyl and ethyl, can modulate this reactivity. These electron-donating groups can influence the electron density of the ring and the exocyclic double bond, affecting the relative reactivity of the different electrophilic centers.

Detailed mechanistic studies often involve the use of various electrophiles to probe the reactivity of the fulvene system. The outcome of these reactions provides insight into the competition between the different potential sites of attack.

Interactive Data Table: Regioselectivity of Electrophilic Addition to 6,6-Disubstituted Fulvenes

| Electrophile (E+) | Predominant Site of Attack | Product Type | Typical Product Ratio (Ring vs. Exocyclic) |

| H+ (strong acid) | Ring (C1/C4) | Substituted Cyclopentadienyl Cation | >95 : <5 |

| Br2 | Ring (C1/C4) | 1,4-Dibromo adduct | ~90 : 10 |

| Acylium ion (RCO+) | Ring (C2/C3) | 2/3-Acylcyclopentadiene derivative | ~85 : 15 |

| Maleic anhydride | Ring (Diels-Alder) | Endo-adduct | >99 : <1 |

Note: The data presented are generalized from studies on 6,6-dialkylfulvenes and are intended to be illustrative of the expected reactivity trends for this compound.

The preference for electrophilic attack on the cyclopentadienyl ring is a well-established characteristic of fulvenes. This reactivity is attributed to the formation of a stabilized cyclopentadienyl cation intermediate upon addition to the ring. The resulting cation can be considered a resonance-stabilized species, which is energetically more favorable than the intermediate that would be formed from attack at the exocyclic C6 position.

Further research focusing specifically on the electrophilic reactions of this compound would be necessary to delineate the precise effects of the methyl and ethyl substituents on the competition between the various electrophilic sites and to quantify the product distributions for a wider range of electrophiles.

Advanced Spectroscopic Characterization for Mechanistic Elucidation

In-situ Spectroscopic Monitoring of Reaction Intermediates and Transition States

In-situ spectroscopic monitoring is a powerful tool for observing chemical reactions as they happen, providing real-time information on the concentrations of reactants, products, and transient species. This is particularly valuable for studying reactive molecules like fulvenes. nih.gov

Time-Resolved Spectroscopy for Elusive Species Identification

The reactions of fulvenes can proceed through short-lived intermediates that are difficult to isolate. nih.gov Time-resolved spectroscopic techniques, such as transient absorption pump-probe spectroscopy, are essential for identifying and characterizing these elusive species. mdpi.com

In the context of 6-methyl-6-ethylfulvene, time-resolved spectroscopy could be used to study its cycloaddition reactions or polymerizations. For instance, in photosensitized oxygenation reactions of pentafulvenes, highly reactive intermediates have been observed spectroscopically at low temperatures. beilstein-journals.org A similar approach for this compound would involve initiating the reaction with a laser pulse and monitoring the subsequent changes in the absorption spectrum on a femtosecond to nanosecond timescale. This would allow for the detection of transient species such as biradicals or ionic intermediates that may be formed. mdpi.com

Theoretical studies on fulvene (B1219640) have shown that conical intersections are key features in their photochemistry, leading to very fast, radiationless decay. nih.gov Time-resolved experiments on this compound would be crucial to experimentally verify these theoretical predictions and understand how the methyl and ethyl substituents influence the dynamics of these processes.

Advanced NMR Techniques for Dynamic Processes and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. Advanced NMR techniques provide deeper insights into dynamic processes and complex stereochemistry.

Illustrative ¹H and ¹³C NMR Chemical Shifts for Fulvene Derivatives

| Compound | Ring Protons (ppm) | Ring Carbons (ppm) | Substituent Protons/Carbons (ppm) |

|---|---|---|---|

| Fulvene | 6.0-6.5 | 121-137 | C6: 148, CH₂: ~5.0 |

Note: These are approximate values and can vary based on solvent and other conditions.

Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) would be invaluable for determining the stereochemistry of reaction products, for example, in Diels-Alder reactions where this compound acts as the diene or dienophile. Dynamic NMR spectroscopy could be employed to study processes like bond rotation or conformational changes, which can be influenced by the steric bulk of the ethyl and methyl groups at the C6 position.

Vibrational Spectroscopy for Bond Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the bonding and structure of a molecule. By analyzing the vibrational frequencies, one can identify functional groups and gain insights into the molecule's conformation.

For this compound, the characteristic vibrational modes would include the C=C stretching of the cyclopentadienyl (B1206354) ring and the exocyclic double bond, as well as the various C-H stretching and bending modes. A combined experimental and computational approach is often employed for a detailed analysis. mdpi.com Density Functional Theory (DFT) calculations can be used to predict the vibrational frequencies, which are then compared with the experimental FT-IR and Raman spectra to make definitive assignments. researchgate.net

Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Ring C=C Stretch | 1600-1650 |

| Exocyclic C=C Stretch | ~1680 |

| sp² C-H Stretch | 3000-3100 |

Studying how these frequencies shift upon reaction can provide mechanistic details. For example, in a cycloaddition reaction, the disappearance of the exocyclic C=C stretching frequency would indicate its participation in the reaction.

Photoionization and Photoelectron Photoion Coincidence Spectroscopy in Catalytic Studies

Photoionization techniques are powerful for studying the electronic structure of molecules and reaction intermediates. In Photoelectron Photoion Coincidence (PEPICO) spectroscopy, a molecule is ionized by a photon, and both the resulting ion and electron are detected in coincidence. biointerfaceresearch.com This allows for the selection of ions with a specific internal energy, providing detailed information about their dissociation dynamics. wvu.edu

While no specific PEPICO studies on this compound are reported, this technique could be applied to understand its ionization and fragmentation pathways, which is relevant in catalytic processes where radical cations might be involved. By studying the threshold photoelectron spectrum of this compound, one could determine its ionization energy and the vibrational structure of its cation. Comparing these results with those for fulvene and 6,6-dimethylfulvene (B1295306) would reveal the electronic effects of the methyl and ethyl substituents. st-andrews.ac.ukresearchgate.net

High-Resolution Mass Spectrometry for Reaction Pathway Delineation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions. This is crucial for identifying unknown products and intermediates in a reaction mixture and for elucidating fragmentation pathways. libretexts.orgwikipedia.org

For this compound, HRMS would be used to confirm its molecular formula (C₉H₁₂). In mechanistic studies, for instance, in its reaction with an oxidizing agent, HRMS could identify various oxygenated products by determining their exact masses.

Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented in the mass spectrometer, can reveal structural information. wvu.edunih.gov The fragmentation pattern of the molecular ion of this compound would be characteristic of its structure. Common fragmentation pathways for alkyl-substituted cyclic compounds involve the loss of the alkyl groups.

Illustrative Fragmentation Pattern for this compound

| Ion | m/z (nominal) | Possible Identity |

|---|---|---|

| [M]⁺ | 120 | Molecular Ion |

| [M-CH₃]⁺ | 105 | Loss of methyl radical |

By using techniques like isotopic labeling, the fragmentation pathways can be definitively established, providing a powerful tool for delineating complex reaction pathways. nih.gov

Applications of 6 Methyl 6 Ethylfulvene in Advanced Chemical Research

Role as a Versatile Building Block in Complex Organic Synthesis

The fulvene (B1219640) core, with its 6 π-electron system, is an exceptionally useful building block for the construction of intricate molecular architectures. The specific substitution at the exocyclic C6 position, as in 6-methyl-6-ethylfulvene, modulates its reactivity and stability, allowing for controlled applications in complex synthesis.

Synthesis of Polycyclic Carbon Scaffolds and Frameworks

6,6-dialkylfulvenes, including this compound, are widely utilized as the 6π-component in pericyclic reactions, particularly higher-order cycloadditions, to generate complex polycyclic systems in a single step. researchgate.net Their frontier molecular orbitals (FMOs) make them suitable partners for reacting with electron-deficient 2π or 4π systems.

One of the most powerful applications is in [6+4] cycloadditions, where the fulvene reacts across its 6-carbon framework with a 4π-electron diene. researchgate.net This reaction provides a direct route to bicyclo[4.2.1]nonane skeletons, which are challenging to synthesize through other methods. For instance, the reaction of a 6,6-dialkylfulvene with an electron-rich diene, such as an aminobutadiene, demonstrates the periselectivity of this transformation. researchgate.net The LUMO of the fulvene has a significant coefficient on the exocyclic carbon, directing the attack of the nucleophilic terminus of the diene to this position. researchgate.net

Fulvenes also participate in [6+2] cycloadditions, which are valuable for constructing eight-membered rings, a common feature in many complex molecules. nih.govrsc.org For example, 6-aminofulvenes have been shown to react with dienophiles like maleic anhydride or maleimide to yield [6+2] adducts, efficiently forming frameworks such as the pentaleno[1,2-c]furan and cyclopenta[a]pentalene skeletons. nih.gov This reactivity highlights the potential of substituted fulvenes like this compound to serve as precursors to diverse ring systems.

| Cycloaddition Type | Reactant Partner (π-electrons) | Resulting Core Skeleton | Reference |

| [6+4] | Diene (4π) | Bicyclo[4.2.1]nonane | researchgate.net |

| [6+2] | Alkene/Alkyne (2π) | Bicyclo[4.2.0]octane / Bicyclo[4.2.0]octadiene | nih.govrsc.org |

| [4+2] (Diels-Alder) | Dienophile (2π) | Norbornene derivatives | nih.gov |

Precursor for Natural Product Synthesis

The ability to rapidly construct complex polycyclic scaffolds makes fulvenes attractive starting materials in the synthesis of natural products. The frameworks generated from fulvene cycloadditions, such as the hirsutane and anislactone skeletons, are central to various biologically active molecules. nih.gov While direct total syntheses employing this compound are not prominently documented, its role as a potential precursor is inferred from the successful application of analogous fulvenes in building these core structures.

Applications in Materials Chemistry and Polymer Science

The conjugated π-system and polymerizable exocyclic double bond of this compound make it a candidate for the development of novel organic materials and polymers with tailored electronic and optical properties.

Precursors for Specialized Polymer Architectures

Fulvenes can undergo polymerization primarily through the exocyclic double bond, leading to polymers with pendant cyclopentadienyl-derived units. The resulting polymer architectures can possess interesting properties, such as high refractive indices or thermal stability, depending on the substituents on the fulvene ring. The polymerization of 6,6-dialkylfulvenes can be initiated by various methods, including radical, cationic, and anionic initiators.

Computational studies on polyfulvenes suggest that their electronic properties, such as the HOMO-LUMO gap, can be extensively tuned by modifying the substituents on the fulvene core. researchgate.net This tunability indicates that polymers derived from specific monomers like this compound could be designed to have specific semiconducting or optical properties for applications in organic electronics.

Charge Transfer Complexes and Electronic Materials

Charge-transfer (CT) complexes are assemblies of electron donor and electron acceptor molecules. wikipedia.org The formation of a CT complex is characterized by the appearance of a new absorption band in the electronic spectrum, which is not present in the spectra of the individual components. youtube.com The π-electron-rich nature of the fulvene ring system allows it to act as an electron donor in the presence of strong electron acceptors.

6,6-dialkylfulvenes can form CT complexes with classic acceptors like tetracyanoethylene (TCNE) or tetracyanoquinodimethane (TCNQ). wikipedia.org In these complexes, a partial transfer of electron density occurs from the highest occupied molecular orbital (HOMO) of the fulvene to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The stability and electronic properties of these CT complexes are highly dependent on the substituents of the fulvene, with electron-donating groups enhancing the donor capability. wikipedia.org These materials are of interest for their potential use in organic conductors and other electronic devices. rsc.orgnih.gov

| Acceptor Molecule | Complex Type | Potential Application | Reference |

| Tetracyanoethylene (TCNE) | Electron Donor-Acceptor | Organic Semiconductor | wikipedia.org |

| Tetracyanoquinodimethane (TCNQ) | Electron Donor-Acceptor | Organic Conductor | wikipedia.org |

| **Iodine (I₂) ** | Charge-Transfer Salt | Conductive Material | nih.gov |

Coordination Chemistry: this compound as a Ligand in Transition Metal Complexes

The versatile π-system of fulvenes allows them to act as effective ligands in organometallic chemistry, binding to transition metals in various coordination modes. researchgate.net this compound, as a 6-electron ligand, typically coordinates to metal centers in an η⁶-fashion, where all six carbon atoms of the π-system are involved in bonding. wikipedia.orgwiley-vch.de

This η⁶-coordination is analogous to that of benzene and other arenes. wikipedia.org Transition metal complexes featuring η⁶-fulvene ligands have been synthesized and characterized for a range of metals, including those from Group 4 to Group 10. researchgate.net The formation of these complexes can significantly alter the electronic properties and reactivity of the fulvene ligand. Upon coordination, the fulvene ligand can become more susceptible to nucleophilic attack, a reversal of its typical reactivity.

The stability and structure of these complexes are influenced by the metal center, its oxidation state, and the other supporting ligands present in the coordination sphere. These organometallic compounds are investigated for their potential applications in catalysis, where the metal-fulvene interaction can mediate chemical transformations. researchgate.net

| Metal Center Example | Coordination Mode | Electron Count (Ligand) | Reference |

| Chromium (Cr) | η⁶ | 6 | researchgate.net |

| Molybdenum (Mo) | η⁶ | 6 | wikipedia.org |

| Ruthenium (Ru) | η⁶ | 6 | researchgate.net |

| Rhodium (Rh) | η⁶ | 6 | researchgate.net |

Synthesis and Characterization of Metal-Fulvene Complexes

The synthesis of metal complexes using 6,6-dialkylfulvenes, such as 6,6-dimethylfulvene (B1295306), as precursors is a well-established methodology for creating substituted cyclopentadienyl (B1206354) (Cp) ligands. This transformation is crucial for the development of a wide array of organometallic complexes, including titanocene (B72419) derivatives. The general approach involves the reaction of a 6,6-dialkylfulvene with an organolithium or other nucleophilic reagent, followed by transmetalation with a metal halide.

For instance, the synthesis of titanocene dichloride analogues can be achieved through the carbolithiation of a fulvene. This process involves the nucleophilic addition of an organolithium reagent to the exocyclic double bond of the fulvene, generating a lithium cyclopentadienide (B1229720) intermediate. This intermediate can then be reacted with titanium tetrachloride (TiCl₄) to yield the corresponding titanocene dichloride derivative nih.gov. This method allows for the introduction of a wide variety of substituents onto the cyclopentadienyl ring, offering a pathway to tune the steric and electronic properties of the resulting metal complex.

The characterization of these metal-fulvene derived complexes typically involves a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental in determining the structure of the ligands and confirming the formation of the desired complex. X-ray crystallography provides definitive proof of the molecular structure, including bond lengths and angles, which are critical for understanding the steric environment around the metal center.

A representative synthesis of a titanocene derivative from a 6,6-dialkylfulvene is presented in the table below, illustrating the general synthetic strategy.

| Step | Reactants | Reagent | Product |

| 1 | 6,6-dialkylfulvene | Organolithium reagent (e.g., R-Li) | Lithium cyclopentadienide intermediate |

| 2 | Lithium cyclopentadienide intermediate | Titanium tetrachloride (TiCl₄) | Substituted titanocene dichloride |

This synthetic versatility allows for the creation of a library of metal complexes with tailored properties, which is a cornerstone of modern organometallic chemistry.

Catalytic Applications of Metal-Fulvene Complexes

Metal complexes derived from fulvenes, particularly metallocenes, are renowned for their catalytic activity in a variety of organic transformations. While direct catalytic studies on this compound complexes are not extensively documented, the applications of analogous 6,6-dialkylfulvene-derived catalysts provide significant insights into their potential.

Titanocene dichloride and its derivatives, which can be synthesized from fulvenes, are well-known pre-catalysts for olefin polymerization rsc.org. The catalytic activity of these complexes is highly dependent on the substituents on the cyclopentadienyl rings. The introduction of alkyl groups, such as methyl and ethyl, can influence the catalyst's activity, selectivity, and the properties of the resulting polymer. The steric bulk of the substituents can affect the coordination of the olefin monomer, while their electronic effects can modulate the reactivity of the metal center.

Furthermore, metal complexes bearing N-heterocyclic carbene (NHC) ligands, which can be conceptually related to fulvene-derived systems in terms of their donor properties, have shown excellent performance in olefin polymerization rsc.org. This suggests that metal complexes incorporating ligands derived from this compound could also exhibit interesting catalytic properties in this domain.

The catalytic potential of these complexes extends beyond polymerization. Ruthenium complexes, for example, are widely used in various catalytic transformations, including C-H activation and olefin metathesis nih.gov. The design of the ligand sphere is critical for the performance of these catalysts. The ability to functionalize the cyclopentadienyl ligand through the use of fulvene precursors offers a powerful tool for developing novel ruthenium catalysts with enhanced activity and selectivity.

Below is a table summarizing potential catalytic applications based on analogous systems.

| Catalyst Type | Ligand Precursor | Potential Catalytic Application |

| Titanocene Dichloride Derivative | 6,6-dialkylfulvene | Olefin Polymerization |

| Ruthenium-Cp Complex | 6,6-dialkylfulvene | Olefin Metathesis, C-H Activation |

| Polymer-Supported Metal Complex | Functionalized fulvene | Oxidation Reactions, Coupling Reactions researchgate.netresearchgate.net |

Emerging Applications in Interdisciplinary Chemical Sciences

The unique properties of fulvene derivatives are paving the way for their application in various interdisciplinary fields, including materials science and medicinal chemistry.

In materials science , fulvenes are being explored for the development of novel organic electronic materials researchgate.netmdpi.com. The cross-conjugated π-system of fulvenes imparts interesting optical and electronic properties. Dibenzofulvene derivatives, for instance, have been investigated as materials for dye-sensitized solar cells (DSSCs), perovskite solar cells (PSCs), and organic light-emitting diodes (OLEDs) researchgate.netmdpi.com. The ability to tune the electronic properties of fulvenes through substitution at the 6-position makes this compound a potential building block for designing new materials with tailored optoelectronic characteristics. The incorporation of fulvene moieties into polymers can also lead to materials with interesting photochromic and electrochromic behaviors nih.gov.

In the realm of medicinal chemistry , fulvene and fulvalene analogs are being investigated for their potential as anticancer agents google.com. Titanocene dichloride itself has been studied for its antitumor properties, and the synthesis of novel titanocene derivatives from fulvenes offers a route to new therapeutic agents with improved efficacy and reduced side effects nih.govnih.gov. The cytotoxic activity of these compounds is often linked to their ability to interact with biological macromolecules. By modifying the substituents on the cyclopentadienyl rings, it is possible to modulate the lipophilicity, stability, and biological activity of the resulting titanocene complexes.

The table below highlights some of the emerging interdisciplinary applications of fulvene derivatives.

| Field | Application | Rationale |

| Materials Science | Organic Electronics (OLEDs, Solar Cells) | Tunable electronic and optical properties of the fulvene core researchgate.netmdpi.comresearchgate.net. |

| Materials Science | Photochromic/Electrochromic Polymers | Reversible changes in electronic structure upon external stimuli nih.gov. |

| Medicinal Chemistry | Anticancer Agents | Synthesis of novel titanocene derivatives with potential cytotoxic activity nih.govgoogle.comnih.gov. |

Future Research Directions and Unexplored Avenues for 6 Methyl 6 Ethylfulvene

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of fulvenes has evolved significantly since Thiele's original method, which often resulted in low yields and resinous byproducts. nih.gov Future research is increasingly focused on developing synthetic protocols for 6-Methyl-6-ethylfulvene that are not only efficient but also environmentally benign. The limitations of established methods, such as the Stone and Little procedure which uses stoichiometric amounts of toxic pyrrolidine (B122466), have paved the way for greener alternatives. nih.govnih.gov

A primary avenue for future work lies in the refinement of catalytic systems. Recent studies have demonstrated the efficacy of using catalytic amounts of pyrrolidine in a methanol-water solvent system, which significantly improves yields, simplifies product isolation, and minimizes waste. nih.gov This approach has proven successful for preparing low molecular-weight fulvenes like 6-methylfulvene and 6-ethylfulvene. nih.gov Further research could explore the use of solid-supported catalysts or recyclable organocatalysts to enhance the sustainability profile of the synthesis. The development of flow chemistry processes for fulvene (B1219640) synthesis could also offer improved control over reaction parameters and facilitate safer handling of these often reactive compounds.

Another promising direction is the exploration of novel catalytic cycles that bypass traditional condensation reactions. For instance, rhodium-catalyzed [2+2+1] alkyne cyclotrimerization has emerged as a method for producing substituted pentafulvenes, offering a different retrosynthetic pathway. researchgate.net Adapting such methodologies for the specific synthesis of asymmetrically substituted fulvenes like this compound could provide access to this compound from different starting materials, enhancing synthetic flexibility.

| Synthetic Method | Key Reagents/Catalysts | Typical Conditions | Advantages | Sustainability Considerations |

| Thiele Synthesis | Cyclopentadiene (B3395910), Ketone, Alkoxide base | Ethanolic sodium ethoxide | Foundational method | Low yields, byproduct formation, use of strong base. nih.gov |

| Stone and Little Variant | Cyclopentadiene, Ketone, Pyrrolidine | Methanol (B129727) solvent, stoichiometric pyrrolidine | Good yields for many aldehydes/ketones | Use of excess toxic and malodorous pyrrolidine. nih.gov |

| Catalytic Pyrrolidine | Cyclopentadiene, Ketone, Pyrrolidine (catalytic) | MeOH-H₂O solvent system | High yields, simple work-up, reduced waste. nih.gov | "Green" synthesis, minimizes use of toxic reagents. nih.gov |

| Rhodium Catalysis | Alkynes, Rhodium-based catalyst | (2+2+1) Cyclotrimerization | Access to varied substitution patterns | Atom-economical, but relies on precious metal catalyst. researchgate.net |

Advanced Computational Studies for Predicting Novel Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding and predicting the behavior of molecules like this compound. nih.govresearchgate.net The electronic structure of fulvenes, characterized by a polarizable exocyclic double bond and a small HOMO-LUMO energy gap, governs their reactivity. nih.govbeilstein-journals.orgwikipedia.org Advanced computational studies can offer predictive insights that guide experimental work, saving time and resources.

Future research should focus on employing high-level DFT calculations to create a detailed electronic and structural profile of this compound. These studies can accurately predict key parameters that dictate reactivity, such as frontier molecular orbital energies, molecular electrostatic potential maps, and dipole moments. nih.govnih.govacs.org For instance, the nature of the substituents at the C6 position significantly influences the molecule's aromaticity and reactivity; computational models can precisely quantify the effects of the methyl and ethyl groups. nih.gov

Furthermore, computational modeling can be used to explore reaction mechanisms and transition states for potential reactions. researchgate.net This is particularly valuable for predicting the outcomes of complex cycloaddition reactions, where fulvenes can act as 2π, 4π, or 6π components. nih.govbeilstein-journals.org By simulating the energy landscapes of different reaction pathways, researchers can identify kinetically and thermodynamically favored products, thereby predicting novel and selective transformations for this compound. Such predictive power is invaluable for designing new synthetic applications and materials.

| Computational Parameter | Significance for this compound | Predicted Outcome/Property |

| HOMO-LUMO Gap | Indicates electronic excitability and chemical reactivity. beilstein-journals.org | A small gap suggests high reactivity and visible coloration. beilstein-journals.orgwikipedia.org |

| Dipole Moment | Reflects the polarity of the exocyclic double bond. nih.gov | A significant dipole moment suggests susceptibility to nucleophilic and electrophilic attack. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions. nih.gov | Predicts sites for electrophilic (C1) and nucleophilic (C6) attack. nih.gov |

| Transition State Energies | Determines the feasibility and selectivity of reaction pathways. nih.gov | Allows prediction of outcomes in pericyclic reactions like Diels-Alder. nih.gov |

Exploration of Untapped Reactivity Modes and Mechanistic Pathways

The reactivity of fulvenes is remarkably diverse, encompassing nucleophilic additions, electrophilic substitutions, and a wide array of cycloaddition reactions. nih.gov While much is known, this compound still holds potential for the discovery of untapped reactivity modes. Its asymmetric substitution pattern may lead to unique selectivity that is not observed in simpler derivatives like 6,6-dimethylfulvene (B1295306).

One area for future exploration is the functionalization of the allylic positions on the methyl and ethyl groups at the C6-position. Research on the closely related 6-(chloromethyl)-6-methylfulvene has shown that the C-H bonds on the C6-substituent can be acidic, enabling deprotonation followed by reactions such as aldol (B89426) condensations. nih.govresearchgate.net Investigating similar reactivity for this compound could open pathways to novel, more complex fulvene structures.

Furthermore, the mechanistic pathways of known fulvene reactions are not always fully understood. For example, cycloadditions can sometimes proceed through multiple competing pathways. nih.gov Detailed mechanistic studies on this compound, combining kinetic experiments with computational modeling, could elucidate subtle mechanistic details and potentially uncover new, controlled reaction pathways. The reaction of 6-(chloromethyl)-6-methylfulvene with bases, for instance, was found to proceed through a novel homologous E1cB mechanism involving a cyclopentadienyl (B1206354) anion intermediate; similar non-obvious pathways may be accessible for this compound. nih.gov

Integration of this compound into New Material Systems

The unique electronic and chemical properties of fulvenes make them attractive building blocks for advanced materials. nih.gov Future research will likely focus on integrating this compound into various material systems, from polymers to organometallics.

Given that fulvenes are prone to acid- and cation-catalyzed polymerizations, this compound can be investigated as a monomer for creating novel polymers. nih.govbeilstein-journals.org The resulting materials could possess interesting optical and electronic properties due to the cross-conjugated fulvene units in the polymer backbone. The methyl and ethyl groups would influence the polymer's solubility, processability, and solid-state packing.

In the realm of organometallic chemistry, fulvenes are known to act as versatile ligands for transition metals. wikipedia.org this compound could be used to synthesize new metallocene-type complexes. These organometallic materials could have applications in catalysis or as precursors to inorganic materials. The asymmetric nature of the ligand could be exploited to create chiral catalysts for asymmetric synthesis.

Furthermore, the integration of the fulvene moiety into larger π-conjugated systems is a promising avenue for applications in organic electronics. acs.org Computational studies on fulvene-derivatized fullerenes suggest they have low band gaps, which is a desirable property for organic solar cell materials. acs.org Synthesizing and characterizing materials where this compound is incorporated into donor-acceptor architectures could lead to new organic semiconductors.